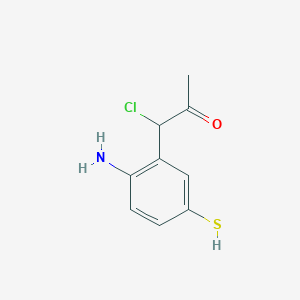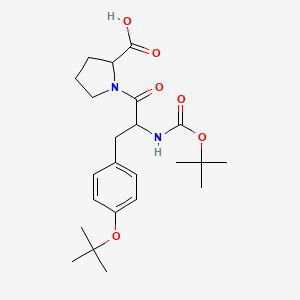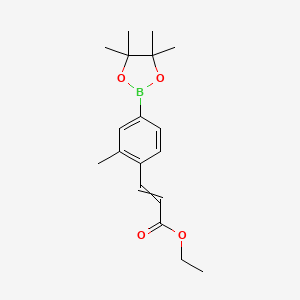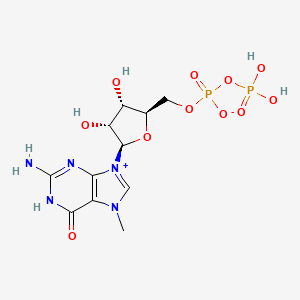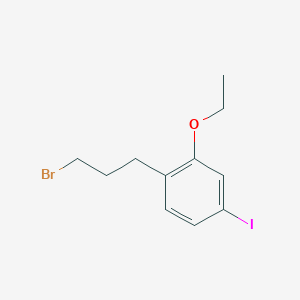
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine and iodine atoms. The ethoxy group can be introduced through an etherification reaction.
Electrophilic Aromatic Substitution: This step involves the introduction of bromine and iodine onto the benzene ring. The reaction is typically carried out using bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Etherification: The ethoxy group is introduced by reacting the substituted benzene with an ethylating agent such as ethyl bromide (C2H5Br) in the presence of a base like sodium ethoxide (NaOEt).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms (bromine and iodine) can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
1-(3-Bromopropyl)-2-ethoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
Propriétés
Formule moléculaire |
C11H14BrIO |
|---|---|
Poids moléculaire |
369.04 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
NDMKIUPGWRYQQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
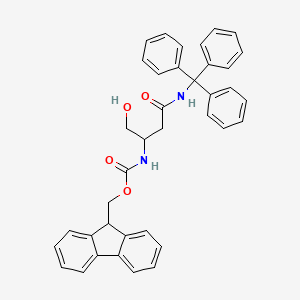
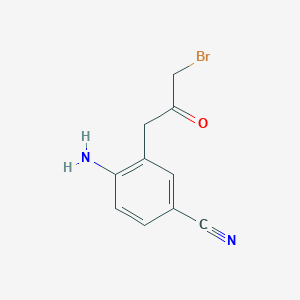
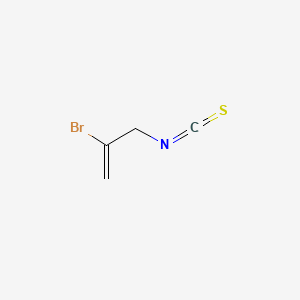
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
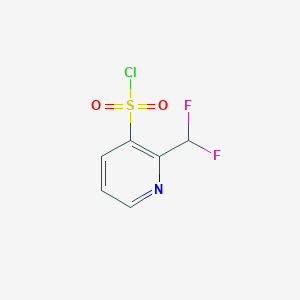
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

